3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-
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Overview
Description
3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl- is a complex organic compound with a unique structure that includes a furanone ring, acetyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl- typically involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran with acetic anhydride in the presence of a catalyst such as tin tetrachloride . This reaction yields 3-acetyl-2,5-dimethylfuran, which is then further reacted with a thiol compound to introduce the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of fragrances and flavorings due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl- involves its interaction with various molecular targets. The thioether linkage can interact with thiol groups in proteins, potentially altering their function. The furanone ring may also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2,5-dimethylfuran: Lacks the thioether linkage, making it less reactive in certain chemical reactions.
2,5-Dimethylfuran: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Furan-2(5H)-one: Similar structure but lacks the acetyl and thioether groups.
Uniqueness
3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
67828-71-1 |
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Molecular Formula |
C13H16O4S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
5-acetyl-2-(furan-2-ylmethylsulfanyl)-2,5-dimethyloxolan-3-one |
InChI |
InChI=1S/C13H16O4S/c1-9(14)12(2)7-11(15)13(3,17-12)18-8-10-5-4-6-16-10/h4-6H,7-8H2,1-3H3 |
InChI Key |
GQCBHHWLIWZIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC(=O)C(O1)(C)SCC2=CC=CO2)C |
Origin of Product |
United States |
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